molecular formula C13H19BrN4 B1679571 Roslin 2 CAS No. 29574-21-8

Roslin 2

Cat. No. B1679571
CAS RN: 29574-21-8
M. Wt: 311.22 g/mol
InChI Key: YJMKPGPWDHCYCD-UHFFFAOYSA-M
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Description

Roslin 2 is a p53 reactivator that disrupts the FAK and p53 interaction . It reactivates the transcriptional activity of p53 with p21, Mdm-2, and Bax transcriptional targets . Roslin 2 decreases the viability and clonogenicity of cancer cells and inhibits tumor growth .


Molecular Structure Analysis

Roslin 2 has the empirical formula C13H19N4 · Br . Its molecular weight is 311.22 . The InChI code is InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

Roslin 2 is a white to beige powder . It is soluble in water at 20 mg/mL . It should be stored in a desiccated condition at -20°C .

Scientific Research Applications

Roslin Institute's Role in Biomedical Research

The Roslin Institute, renowned for its groundbreaking work in cloning Dolly the sheep, plays a significant role in the field of biomedical research. The institute's expertise in nuclear transfer technology, initially developed for animal research, has broad implications for human stem cell research and the creation of elite farm animals. This technology is pivotal in understanding how somatic cells are reprogrammed, which is essential for advancements in human medicine and animal husbandry (S. Cass, 1999).

Xenotransplantation and Gene Editing

The Roslin Institute has ventured into xenotransplantation by collaborating with companies like Kimeragen, which specializes in gene editing techniques. These techniques, including the selective knocking out of genes, are crucial for reducing organ rejection in transplants. The institute's work in this domain exemplifies its commitment to leveraging biotechnology for medical applications (S. Cass, 1999).

Development of Bioinformatics Workflow Systems

Roslin has contributed significantly to cancer research through the development of 'Roslin', a bioinformatics workflow system. This system is designed for the reproducible analysis of genomic data and has been validated through its application in detecting somatic alterations and biomarkers in cancer exomes. Roslin's flexibility and scalability make it an invaluable tool for genomic research in various high-performance computing environments (C. Harris et al., 2018).

Genomics in Livestock Research

The Roslin Institute has played a leading role in pig genomics research. It has been instrumental in the Pig Gene Mapping Project (PiGMaP), developing databases for genetic linkage data and producing statistical and software tools for data analysis. This focus on genomics has helped the institute maintain its global prominence in animal science, particularly in the context of livestock breeding and genetics (J. W. E. Lowe, 2021).

Stem Cell Research and Clinical Applications

Roslin Cells Ltd, associated with the Roslin Institute, has been at the forefront of developing human embryonic stem cells (hESCs). These cells are derived under quality-assured standards, making them suitable for clinical applications. This endeavor highlights the institute's commitment to advancing stem cell technology for therapeutic purposes and drug development (P. D. De Sousa et al., 2016).

Safety And Hazards

The safety data sheet for Roslin 2 indicates that it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMKPGPWDHCYCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roslin 2

CAS RN

29574-21-8
Record name 29574-21-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Roslin 2 in cancer cells?

A1: Roslin 2 (1-benzyl-15,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane), also known as R2, disrupts the interaction between Focal Adhesion Kinase (FAK) and the tumor suppressor protein p53. [, ] This disruption leads to the reactivation of p53's transcriptional activity, which in turn, triggers the expression of p53 target genes involved in cell cycle arrest and apoptosis, ultimately blocking tumor growth. [, ]

Q2: Which genes are affected by Roslin 2 treatment in cancer cells?

A2: Microarray analysis of human colon cancer cells (HCT116) treated with Roslin 2 revealed significant upregulation of critical p53 target genes, including Mdm-2, Noxa-1, and RIP1. [] Conversely, genes like Met, PLK2, KIF14, and BIRC2 were found to be downregulated. [] Importantly, this gene expression profile was observed in p53-positive (p53+/+) cells but not in p53-deficient (p53-/-) cells, highlighting the p53-dependent mechanism of Roslin 2. []

Q3: Does Roslin 2 show synergistic effects when combined with other anti-cancer agents?

A3: Yes, combining Roslin 2 with compounds targeting other components of the FAK-Mdm-2-p53 axis exhibits enhanced anti-cancer effects. For instance, combining Roslin 2 with:

  • M13: This compound disrupts the FAK-Mdm-2 complex, and when used together with Roslin 2, significantly reduces the clonogenicity of HCT116 p53+/+ cells compared to either agent alone. []
  • Nutlin-1: This compound disrupts the Mdm-2-p53 interaction, and similar to the combination with M13, results in significantly decreased clonogenicity of HCT116 p53+/+ cells compared to single-agent treatments. []

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